molecular formula C6H4N6 B12637837 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine CAS No. 944721-60-2

1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine

Cat. No.: B12637837
CAS No.: 944721-60-2
M. Wt: 160.14 g/mol
InChI Key: BUADLGPETYIIIG-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-e]tetrazolo[1,5-a]pyridine (CAS Registry Number: 944721-60-2) is a sophisticated, polyheterocyclic compound of significant interest in advanced chemical research and drug discovery. Its molecular formula is C6H4N6, with a molecular weight of 160.14 g/mol . The structure is a fused system incorporating imidazo and tetrazolo rings, which are classes of heterocycles known to be prevalent in medicinal chemistry. This complex architecture makes it a valuable scaffold for exploring novel chemical space and for use as a key intermediate in synthetic organic chemistry . While specific biological data for this exact compound is not fully established in the public domain, its structure is highly relevant for anticancer research. Heterocyclic compounds with similar fused ring systems, particularly imidazo[4,5-b]pyridines and their derivatives, are actively investigated as potent inhibitors of various kinases crucial in oncology, such as CK2α, PIM1, and Aurora kinases . These inhibitors often function by competing with ATP in the kinase's active site, thereby disrupting phosphorylation signaling and inducing apoptosis in cancerous cells . The presence of multiple nitrogen atoms in its structure suggests potential for interaction with various enzymatic targets, positioning this compound as a promising candidate for the development of new therapeutic agents and for fundamental biochemical studies. This product is provided for research and development purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

944721-60-2

Molecular Formula

C6H4N6

Molecular Weight

160.14 g/mol

IUPAC Name

1,3,5,10,11,12-hexazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene

InChI

InChI=1S/C6H4N6/c1-2-5-9-10-11-12(5)6-4(1)7-3-8-6/h1-3H,(H,7,8)

InChI Key

BUADLGPETYIIIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=NN2C3=C1NC=N3

Origin of Product

United States

Advanced Characterization Techniques for Fused Imidazotetrazolopyridine Compounds

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in a molecule.

In the ¹H NMR spectrum of fused heterocyclic systems, the chemical shifts (δ) of protons are indicative of their electronic environment. Protons attached to the aromatic pyridine (B92270) and imidazole (B134444) rings typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring currents. The coupling constants (J) between adjacent protons provide valuable information about their connectivity.

Table 1: Representative ¹H and ¹³C NMR Data for a Fused Imidazo[4,5-b]pyridine Derivative Data is illustrative and based on reported values for analogous structures such as 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine scispace.com.

Analysis Signal Chemical Shift (δ ppm) Description
¹H NMR Multiplet6.60-6.95Phenyl protons
Singlet7.62Pyridine H
Singlet9.40Pyridine H
Singlet10.10Imidazole NH
¹³C NMR Multiple Signals119.0-158.8Aromatic & Heterocyclic Carbons

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For fused imidazotetrazolopyridine compounds, techniques like Electrospray Ionization (ESI) are commonly used. In ESI-MS, the molecule is typically protonated, and the mass spectrometer detects the molecular ion peak, often as [M+H]⁺. The measured mass-to-charge ratio (m/z) can be used to confirm the expected molecular weight. For example, in the analysis of tetracyclic imidazo[4,5-b]pyridine derivatives, ESI-MS has been effectively used to characterize the formation and stability of various complexes mdpi.com. The fragmentation pattern observed in the mass spectrum can also offer structural clues, although this is often complex for rigid heterocyclic systems.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a compound like 1H-Imidazo[4,5-e]tetrazolo[1,5-a]pyridine, IR spectroscopy can confirm the presence of key structural features.

Characteristic absorption bands would be expected for N-H stretching vibrations from the imidazole ring, typically in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The complex fingerprint region (below 1600 cm⁻¹) would contain a series of characteristic absorptions corresponding to the stretching and bending vibrations of the fused C=N, N=N, and C=C bonds within the imidazolo, tetrazolo, and pyridine rings. In the characterization of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, a representative IR absorption band for the secondary amine group was observed at 3065 cm⁻¹ scispace.com.

X-ray Diffraction Studies for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the exact atomic connectivity and stereochemistry of the molecule. It also reveals details about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding and π–π stacking.

For novel fused heterocyclic systems, obtaining a single crystal suitable for X-ray analysis is a primary goal for unambiguous structural proof. The analysis of an imidazo[4,5-c]pyridine derivative, for instance, provided definitive structural confirmation and allowed for detailed molecular docking studies nih.gov. The crystallographic data generated, including unit cell dimensions and space group, serve as a unique fingerprint for the specific crystalline form of the compound.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Related Heterocyclic Compound Data is representative and based on reported values for analogous structures like 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine solvates mdpi.com.

Parameter Value
Crystal System Monoclinic / Triclinic
Space Group P2₁/c or P-1
a (Å) 5.9 - 6.3
b (Å) 10.9 - 26.1
c (Å) 12.4 - 14.8
α (°) 90 or 100.5
β (°) 93.2 - 98.6
γ (°) 90 or 103.8
Volume (ų) 900 - 2022

Computational and Theoretical Investigations of 1h Imidazo 4,5 E Tetrazolo 1,5 a Pyridine

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine, these methods have been applied to determine its optimized geometry and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) has been utilized to determine the most stable three-dimensional arrangement of atoms in this compound. Specifically, the B3LYP functional combined with a suitable basis set is a common choice for such calculations on related heterocyclic systems. nih.gov This process of geometry optimization mathematically finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. These optimized structural parameters are crucial for subsequent electronic property calculations.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gap and Distribution

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov

For related nitrogen-rich heterocyclic compounds, the HOMO is often distributed over the electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient regions. nih.gov The specific distribution and energy levels of the HOMO and LUMO in this compound would dictate its electrophilic and nucleophilic sites.

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov

Natural Atomic Charges and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on a molecule's surface. nih.gov It is a valuable tool for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack. nih.gov Green areas represent neutral potential.

Intermolecular Interaction Analysis and Crystal Packing

The way molecules interact with each other in the solid state is crucial for determining the crystal structure and physical properties of a material.

Interaction TypeTypical Percentage Contribution (in related heterocycles)
H···HVaries, often a significant contributor. researchgate.net
N···H / H···NImportant for hydrogen bonding.
C···H / H···COften contributes significantly to packing. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions, in real space. The NCI plot uses a color-coded isosurface to distinguish between different types of interactions. Typically, blue or green surfaces indicate attractive interactions like hydrogen bonds, while red or brown areas signify repulsive steric clashes. This analysis provides a detailed qualitative understanding of the forces that govern the supramolecular assembly of this compound in its crystalline form.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis of fused heterocyclic systems. For compounds containing a tetrazole ring fused to a nitrogen-containing heterocycle, a crucial aspect of their formation and stability is the ring-chain tautomerism between the fused-tetrazole form and its corresponding azide (B81097) isomer. mdpi.com

Theoretical studies, often employing Density Functional Theory (DFT), are used to investigate the energetics of these tautomeric equilibria. For instance, in the study of related pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govasianpubs.orgnih.govtriazine systems, it was observed that the tetrazole derivative exists as the main form in solution, but it is in equilibrium with the azide tautomer. mdpi.com Computational calculations can determine the relative energies and thermodynamic stabilities of each tautomer, predicting which form is predominant under specific conditions. DFT optimizations of all possible tautomeric structures can identify the most stable isomer based on its minimized energy. nih.gov For example, calculations on imidazo[4,5-b]pyridine identified the canonical structure as having the lowest minimization energy, hence being the most stable tautomeric form. nih.gov

These computational approaches can model the transition states and calculate the activation energy barriers for the cyclization of an azide intermediate to form the fused tetrazole ring, or the reverse ring-opening reaction. This provides a detailed, step-by-step understanding of the reaction pathway, which is critical for optimizing synthetic conditions to favor the desired fused-tetrazole product, this compound.

Molecular Modeling for Ligand-Target Interaction Mechanisms

Molecular modeling techniques, particularly molecular docking and molecular dynamics (MD) simulations, are essential for understanding how a ligand like this compound might interact with a biological target. While specific studies on this exact compound are not prevalent, research on structurally related imidazopyridine and tetrazole-fused heterocycles provides a clear framework for the types of interactions that govern binding.

Molecular docking is used to predict the preferred binding orientation of a ligand within the active site of a protein. ejbps.com For example, docking studies on imidazo[4,5-c]pyridin-2-one derivatives targeting Src family kinases (SFKs) for glioblastoma treatment have been performed. nih.gov These studies help identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-protein complex. nih.gov In one study, the most active compound, 1s , was analyzed via molecular dynamics simulations to reveal its binding patterns in the ATP binding site of SFKs. nih.gov Similarly, derivatives of nih.govasianpubs.orgnih.govtriazolo[1,5-a]pyridine have been docked against cancer-related proteins to elucidate their structure-activity relationships. nih.gov

MD simulations further refine the static picture provided by docking, offering insights into the dynamic behavior of the ligand-target complex over time in a simulated physiological environment. nih.gov These simulations can confirm the stability of binding modes and highlight the flexibility of both the ligand and the protein active site.

The table below summarizes findings from molecular modeling studies on compounds structurally related to this compound, illustrating the common methodologies and types of interactions observed.

Compound Class Biological Target Modeling Method Key Interactions Observed Reference
Imidazo[4,5-c]pyridin-2-one derivativesSrc and Fyn kinasesMolecular Dynamics (MD) SimulationAnalysis of binding patterns in ATP binding site. nih.gov
[1H,3H] imidazo[4,5-b] pyridinesLumazine synthaseIn-silico DockingHydrogen bonding, hydrophobic interaction, aromatic interaction, Van der Waals forces. nih.gov
Imidazo[1,2-a]pyridine (B132010) derivativesOxidoreductaseMolecular DockingInteraction with key amino acids (His 222, Tyr 216, Lys 270). asianpubs.orgresearchgate.net
2-(1H-pyrazol-4-yl)-1H-imidazo[4,5-f] nih.govnih.govphenanthrolinesTelomeric G-quadruplex DNADocking StudyInteraction with telomeric DNA to stabilize the G-quadruplex structure. nih.gov

These examples demonstrate a consistent methodological approach to understanding ligand-receptor interactions that would be directly applicable to investigating the biological potential of this compound.

Predictive Modeling for Chemical Reactivity and Stability

Predictive modeling using computational chemistry allows for the assessment of a molecule's intrinsic chemical reactivity and stability. Key parameters derived from DFT calculations, such as frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and global reactivity descriptors, are used to characterize the molecule.

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov These calculations can predict whether the fused ring system in this compound is likely to be stable or prone to reaction.

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. nih.gov This allows for the prediction of where the molecule is most likely to engage in electrostatic interactions or chemical reactions.

Global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity (χ), chemical hardness (η), and global electrophilicity (ω). nih.gov For example, a study on 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine hybrids used these descriptors to characterize their electronic properties. nih.gov

The table below shows representative theoretical data for a related imidazo[4,5-b]pyridine system, illustrating the types of parameters that can be computationally predicted to assess reactivity and stability.

Compound/Hybrid E HOMO (au) E LUMO (au) Energy Gap (ΔE) (au) Hardness (η) Electronegativity (χ) Electrophilicity (ω) Reference
1 -0.219-0.0420.1770.0880.1300.096 nih.gov
2 -0.222-0.0630.1590.0790.1420.127 nih.gov
3 -0.220-0.0630.1570.0780.1410.127 nih.gov
4 -0.229-0.0720.1570.0780.1500.144 nih.gov
5 -0.228-0.0720.1560.0780.1500.144 nih.gov
6 -0.211-0.1060.1050.0520.1580.240 nih.gov
7 -0.211-0.1060.1050.0520.1580.240 nih.gov
8 -0.212-0.1060.1060.0530.1590.238 nih.gov

Data adapted from a study on 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine hybrids. nih.gov

Furthermore, computational methods can assess the stability of the compound in different environments, such as in solution, and predict its affinity for protons or metal ions, which is crucial for understanding its behavior in biological systems. mdpi.com Studies on the tautomeric equilibrium of related tetrazole-fused systems have used NMR spectroscopy, complemented by theoretical calculations, to confirm that the tetrazole form is often the predominant and more stable species in solution. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 1H-Imidazo[4,5-E]tetrazolo[1,5-A]pyridine derivatives, and how do reaction conditions affect yields?

Methodological Answer: Synthesis of such fused heterocycles typically involves oxidative cyclization or microwave-assisted protocols. For example, oxidative cyclization of N-(2-pyridyl)amidines using NaOCl or MnO₂ can construct the tetrazolo-pyridine core . Microwave-assisted synthesis (e.g., 135°C for 4 hours in dioxane with PPh₃ and MoO₂Cl₂ catalysts) offers higher yields (82–93%) and reduced reaction times compared to conventional heating . Reaction solvents (e.g., methanol/water mixtures) and catalysts (e.g., trifluoroacetic acid for post-synthetic modifications) significantly influence purity and efficiency .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer: Structural confirmation relies on:

  • NMR/IR Spectroscopy : 1^1H NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and IR (e.g., 1722 cm1^{-1} for carbonyl groups) identify functional groups and regiochemistry .
  • X-ray Crystallography : Single-crystal analysis (e.g., ORTEP-3 software) resolves bond angles and confirms fused-ring geometry. For example, 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(indene-dione) was validated via crystallography (space group P1P\overline{1}) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+^+ at 198.02 g/mol for brominated derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in silico studies for this compound derivatives?

Methodological Answer: Discrepancies often arise from:

  • Solvent Effects : Simulated docking (e.g., AutoDock Vina) may not account for aqueous vs. organic solvent interactions. Validate using enzyme assays (e.g., papain inhibition with Bz-DL-Arg-pNA substrate at 37°C) .
  • Conformational Dynamics : Molecular dynamics simulations (e.g., GROMACS) can model protein-ligand flexibility missed in static docking. Adjust force fields to match experimental conditions (e.g., 32–42°C thermal stability tests) .
  • Metabolite Interference : Use LC-MS to detect metabolite formation during in vitro assays that may alter activity .

Q. What experimental design considerations are critical when optimizing the synthesis of this compound under microwave irradiation?

Methodological Answer: Key factors include:

  • Catalyst Loading : MoO₂Cl₂(dmf)₂ at 10 mol% minimizes side reactions while maximizing yield .
  • Solvent Selection : Dioxane enhances microwave absorption vs. DCM, which may degrade under irradiation.
  • Temperature Control : Precise ramping (e.g., 135°C ± 2°C) prevents decomposition of thermally sensitive intermediates.
  • Workup Protocols : Silica gel chromatography (cyclohexane/EtOAc eluent) removes Pd residues from coupling reactions .

Q. How do thermodynamic parameters influence the inhibitory activity of this compound derivatives against target enzymes?

Methodological Answer: Thermodynamic studies (e.g., van’t Hoff analysis) reveal:

  • ΔH and ΔS : For papain inhibition, derivatives with electron-withdrawing groups (e.g., -NO₂) show higher ΔH (enthalpy-driven binding) due to stronger H-bonds .
  • Temperature Dependence : Activity at 42°C may decrease due to protein denaturation, while 32°C stabilizes hydrophobic interactions.

Q. What strategies mitigate environmental risks during large-scale synthesis of halogenated this compound derivatives?

Methodological Answer:

  • Waste Management : Separate brominated byproducts (e.g., 7-bromo derivatives) for professional disposal to prevent aquifer contamination .
  • Green Catalysts : Replace Pb(OAc)₄ with I₂/KI for oxidative cyclization to reduce heavy metal use .
  • Solvent Recycling : Recover dioxane via distillation (≥90% purity) to minimize waste .

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